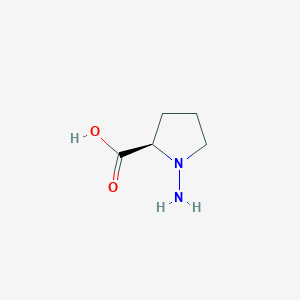

N-Amino-D-proline

Overview

Description

N-Amino-D-proline is a derivative of the amino acid proline, where an amino group is attached to the D-enantiomer of proline. Proline itself is unique among the amino acids due to its cyclic structure, which imparts rigidity and restricts its conformational flexibility

Mechanism of Action

Target of Action

N-Amino-D-Proline is an isomer of the naturally occurring amino acid, L-Proline . D-amino acids, including D-Proline, have been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity

Mode of Action

It’s known that d-proline and its derivatives play a crucial role in protein structure and function, as well as in maintaining cellular redox homeostasis .

Biochemical Pathways

Proline metabolism plays a key role in protein structure/function and maintenance of cellular redox homeostasis . Its catabolism within cells can generate ATP and reactive oxygen species (ROS) . Proline oxidation induces the OxyR regulon of Escherichia coli, Akt pathway in human cells, and the MAPK pathway .

Pharmacokinetics

It’s known that proline and its derivatives have a solubility comparable to ethanol . This suggests that this compound might have similar properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Proline metabolism has been linked to new protein synthesis as part of pathogenic processes and impacts the wider metabolic network through its significant role in redox homeostasis . This is particularly clear in cancer proliferation and metastatic outgrowth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress conditions can lead to an increase in proline concentrations in plants . .

Biochemical Analysis

Biochemical Properties

N-Amino-D-proline plays a key role in protein structure and function, and maintenance of cellular redox homeostasis . It is available from dietary sources, generated de novo within cells, and released from protein structures . Its catabolism within cells can generate ATP and reactive oxygen species (ROS) .

Cellular Effects

This compound can act as a signaling molecule to modulate mitochondrial functions, influence cell proliferation or cell death, and trigger specific gene expression . It has been shown to combat stress conditions in plants . This is concentration-dependent, as while supplementation of exogenous proline was shown to increase stress tolerance, high-doses-induced toxicity in plants .

Temporal Effects in Laboratory Settings

Proline, a related compound, has been shown to have significant roles in new protein synthesis as part of pathogenic processes .

Dosage Effects in Animal Models

Proline, a related compound, has been shown to have significant roles in new protein synthesis as part of pathogenic processes .

Metabolic Pathways

This compound is involved in the metabolic pathways of proline, a non-essential proteinogenic amino acid . Proline biosynthesis and catabolism are essential processes in disease .

Transport and Distribution

Proline, a related compound, has been shown to be transported back into the nucleus for proper function .

Subcellular Localization

Proline, a related compound, has been shown to be localized in the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Amino-D-proline can be synthesized through several methods. One common approach involves the reaction of D-proline with an appropriate amine source under controlled conditions. For instance, the reaction can be carried out in an aqueous solution with acetic anhydride as the acetylating agent . The reaction typically requires heating the mixture to temperatures between 50°C and 70°C to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Amino-D-proline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated proline derivatives.

Scientific Research Applications

Enzyme Inhibitors

N-Amino-D-Proline derivatives have been explored as potential inhibitors for various enzymes, particularly metalloproteinases (MMPs). MMPs play critical roles in tissue remodeling and are implicated in diseases such as cancer and arthritis. Studies have shown that specific this compound compounds can selectively inhibit MMP-2 and MMP-13, making them promising candidates for drug development aimed at treating these conditions .

Antimicrobial Activity

Research indicates that proline-rich peptides, including those containing this compound, exhibit antimicrobial properties. These peptides can disrupt bacterial cell membranes and inhibit protein synthesis, providing a potential avenue for developing new antibiotics .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects. It may modulate signaling pathways involved in neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Protein Stabilization

This compound acts as a chemical chaperone that stabilizes proteins in their native conformation. This property is particularly useful in the pharmaceutical industry for the formulation of monoclonal antibodies and other biologics, enhancing their stability during storage and transport .

Collagen Synthesis

As a precursor to collagen synthesis, this compound plays a crucial role in tissue regeneration and repair mechanisms. Its incorporation into collagen-rich tissues enhances structural integrity and promotes healing processes .

Biodegradable Polymers

In material science, this compound has been utilized in the development of biodegradable polymers. These materials are designed for applications such as drug delivery systems and tissue engineering scaffolds, where biocompatibility and degradation rates are critical factors .

Nanomaterials

This compound is also being investigated for the synthesis of nanomaterials with unique properties. Its ability to form stable complexes with metal ions can be exploited to create nanostructures for use in catalysis or as sensors .

D-Proline Derivatives as MBL Inhibitors

A study demonstrated that specific this compound derivatives effectively inhibit metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. The research highlighted the importance of the compound's stereochemistry in enhancing selectivity and potency against these enzymes .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound in models of neurodegeneration. The findings suggested that this compound could reduce oxidative stress markers and improve neuronal survival rates, indicating its potential therapeutic role in neurodegenerative diseases .

Comparison with Similar Compounds

L-Proline: The natural enantiomer of proline, widely used in protein synthesis and as an organocatalyst.

N-Acetyl-D-proline: Another derivative of D-proline, used in medicinal chemistry for its anti-inflammatory properties.

3-Substituted Prolines: These compounds have modifications at the third position of the proline ring, affecting their chemical reactivity and biological activity.

Uniqueness of N-Amino-D-proline: this compound stands out due to its specific structural modification, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and enzyme inhibitor makes it valuable in both synthetic chemistry and medicinal research .

Biological Activity

N-Amino-D-proline (NADP) is a non-standard amino acid that has garnered attention for its unique biological properties and potential therapeutic applications. This article explores the biological activity of this compound, including its roles in antimicrobial activity, cellular metabolism, and implications for health and disease.

Chemical Structure and Properties

This compound is a derivative of proline, characterized by the presence of an amino group at the nitrogen position. This structural modification influences its biochemical behavior, particularly in peptide synthesis and stability.

1. Antimicrobial Activity

Research indicates that proline-rich peptides, including those containing this compound, exhibit significant antimicrobial properties. These peptides can disrupt bacterial membranes and inhibit protein synthesis in pathogenic organisms. For instance, studies have shown that proline-rich antimicrobial peptides (PrAMPs) effectively combat Gram-negative bacteria like Klebsiella pneumoniae through mechanisms such as membrane disruption and immunostimulation .

Table 1: Antimicrobial Efficacy of Proline-Rich Peptides

| Peptide | Target Bacteria | Mechanism of Action | Reference |

|---|---|---|---|

| A3-APO | Klebsiella pneumoniae | Membrane disruption | Otvos et al., 2005 |

| Chex1-Arg20 | Various | Inhibition of ribosomal protein synthesis | Krizsan et al., 2014 |

| Pro-rich peptides | Gram-negative bacteria | Multi-modal action against pathogens | Guida et al., 2015 |

2. Metabolic Functions

Proline metabolism plays a critical role in cellular functions, including protein synthesis, cell signaling, and energy production. Proline is involved in the synthesis of polyamines and glutamate, which are vital for cellular growth and differentiation . Moreover, it acts as a signaling molecule that can influence the mammalian target of rapamycin (mTOR) pathway, integrating signals from nutrients and stress factors to regulate cell growth .

Table 2: Metabolic Pathways Involving Proline

| Pathway | Function | Implication |

|---|---|---|

| Proline oxidase | Converts proline to pyrroline-5-carboxylate | Source of energy and signaling |

| Polyamine synthesis | Derived from proline | Cell proliferation and differentiation |

| mTOR pathway | Regulates cell growth based on nutrient status | Impacts muscle and tissue health |

Case Study 1: Proline in Wound Healing

A study demonstrated that proline supplementation enhances wound healing processes in animal models by promoting collagen synthesis and reducing oxidative stress . The findings suggest that this compound could potentially be utilized to improve recovery outcomes in clinical settings.

Case Study 2: Cancer Metabolism

Research has indicated that proline metabolism is altered in cancer cells, contributing to tumor progression. Inhibiting proline utilization pathways has been proposed as a therapeutic strategy to combat cancer by limiting the availability of this amino acid for tumor growth .

Properties

IUPAC Name |

(2R)-1-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUOMVLTQBZCY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-05-6 | |

| Record name | D-Proline, 1-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-AMINOPROLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VJL5P9K5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.